
5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Historical Context of 1,2,4-Oxadiazole-Based Pharmacophores
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as azoxime or furo[ab1]diazole. Despite its early discovery, widespread pharmacological interest began nearly a century later when researchers recognized its potential as a bioisostere for ester and amide functionalities. The first therapeutic application emerged in the 1960s with oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole core. This milestone catalyzed four decades of intensive research, yielding derivatives with diverse activities:
- Anticancer : Inhibition of histone deacetylases (HDACs) and Rearranged during Transfection (RET) kinase
- Antimicrobial : Targeting penicillin-binding protein (PBP2a) in methicillin-resistant Staphylococcus aureus
- Neuroprotective : Modulation of σ receptors and antioxidant pathways in Alzheimer’s disease models
The structural evolution of 1,2,4-oxadiazoles reflects three key design phases:
- Random substitution (1940s–1980s): Empirical exploration of alkyl/aryl groups
- Targeted bioisosterism (1990s–2010s): Rational replacement of labile ester/amide bonds
- Precision functionalization (2020s–present): Computational-guided optimization of electronic and steric properties
A comparative analysis of historical synthesis methods reveals critical advancements:
Synthesis Era | Key Methodology | Typical Yield (%) | Reaction Time | Limitations |
---|---|---|---|---|
1884–1960 | Tiemann-Krüger (amidoxime + acyl chloride) | 15–35 | 24–72 h | Low yields, byproduct formation |
1961–2000 | Microwave-assisted cyclization | 50–75 | 10–30 min | Equipment dependency |
2001–2020 | Superbase-mediated (NaOH/DMSO) | 40–90 | 4–24 h | Sensitivity to functional groups |
2021–present | Flow chemistry approaches | 85–95 | <5 min | High startup costs |
Role of Substituent Optimization in Bioactive Oxadiazole Design
The 5-(4-methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid derivative exemplifies modern substituent optimization strategies. Its structure incorporates three critical regions for bioactivity modulation:
- Position 3 : Carboxylic acid group enhances water solubility and enables salt formation for improved bioavailability
- Position 5 : 4-Methylbenzyl moiety provides lipophilic character for membrane penetration while maintaining metabolic stability
- Heterocyclic core : 1,2,4-Oxadiazole’s dipole moment (1.5–2.1 D) facilitates target binding through charge-transfer interactions
Key structure-activity relationship (SAR) findings for analogous derivatives:
- Aromatic substituents : 4-Substituted benzyl groups increase HDAC inhibition by 3–5 fold compared to alkyl chains
- Electron-withdrawing groups : Nitro or cyano substituents at the benzyl para-position enhance antitumor potency but reduce blood-brain barrier permeability
- Methyl optimization : The 4-methyl group balances steric bulk and metabolic stability, showing 40% lower CYP3A4-mediated oxidation than ethyl analogs
Synthetic routes to 5-(4-methylbenzyl) derivatives typically employ:
- Amidoxime intermediate formation :
$$ \text{R-CN} + \text{NH}_2\text{OH} \xrightarrow{\text{MWI, 100°C}} \text{R-C(NH)=N-OH} $$ - Cyclization with activated carboxylic acids :
$$ \text{R-C(NH)=N-OH} + \text{R'-CO-OEt} \xrightarrow{\text{T3P, 80°C}} \text{1,2,4-oxadiazole} $$
Recent advances in continuous flow synthesis have reduced reaction times to <10 minutes while maintaining yields >85%, addressing historical challenges in scale-up.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)6-9-12-10(11(14)15)13-16-9/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
QOBQQXGXTSGERX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amidoxime Route from 4-Methylbenzyl Nitrile
A common approach involves starting from 4-methylbenzyl nitrile, which is converted to the corresponding amidoxime by reaction with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol or acetonitrile. This step proceeds under mild heating or room temperature conditions, typically over several hours (6–16 hours) to ensure complete conversion.
Acylation with Carboxylic Acid Derivatives
The amidoxime intermediate is then acylated with carboxylic acid derivatives, such as monoethyl oxalyl chloride or other activated carboxylic acids, to form the O-acylamidoxime. This reaction is usually carried out under controlled temperature conditions (ice bath to room temperature) to avoid side reactions.
Cyclodehydration to Form the Oxadiazole Ring
Cyclodehydration of the O-acylamidoxime intermediate is achieved by heating the reaction mixture, often at temperatures ranging from 70 °C to 100 °C, sometimes in the presence of bases like triethylamine or sodium hydroxide. This step facilitates ring closure and formation of the 1,2,4-oxadiazole core.
Isolation and Purification
After completion of the cyclodehydration, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is commonly performed by column chromatography using solvent systems such as petroleum ether and ethyl acetate in varying ratios.
Representative Experimental Procedure
A detailed example based on literature data for a closely related compound (ethyl ester of 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid) illustrates the preparation steps:
Step | Reagents and Conditions | Description | Yield |
---|---|---|---|
1 | N-hydroxyl-4-methylbenzamide (5.00 g), triethylamine (5.05 g), acetonitrile (40 mL), monoethyl oxalyl chloride (5.54 g) added dropwise under ice bath | Formation of O-acylamidoxime intermediate | - |
2 | Stirring at 72 °C under reflux for 7 hours | Cyclodehydration to form oxadiazole ring | - |
3 | Filtration, solvent removal, extraction with ethyl acetate, washing, drying | Isolation of crude product | - |
4 | Column chromatography (petroleum ether:ethyl acetate = 30:1) | Purification | 84.56% |
This method yields the ethyl ester derivative, which can be hydrolyzed to the corresponding carboxylic acid if required.
Alternative One-Pot and Parallel Synthesis Approaches
Recent advances have introduced streamlined one-pot protocols that combine amidoxime formation, acylation, and cyclodehydration steps without isolation of intermediates. For example:
- Reaction of nitriles with hydroxylamine hydrochloride and triethylamine in ethanol at room temperature to form amidoximes.
- Subsequent addition of carboxylic acids with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole at room temperature.
- Final cyclodehydration by heating with triethylamine at 100 °C for several hours.
These methods have demonstrated good yields (typically 60–90%) and are amenable to parallel synthesis for library generation.
Summary Table of Preparation Methods
Scientific Research Applications
5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Antibacterial Activity
The dichloropyrrole-phenylamino analog (IC50 = 1.2 µM against E. coli DNA gyrase) highlights the role of halogenated aromatic groups in targeting bacterial topoisomerases . The 4-methylbenzyl group in the target compound may exhibit similar efficacy but requires validation.
Antimalarial Potential
Complex substituents, such as the benzoimidazol-piperidine moiety in , demonstrate how 1,2,4-oxadiazole-3-carboxylic acids can be optimized for antiparasitic activity . The target compound’s simpler structure may lack this specificity but could serve as a scaffold for further derivatization.
Physicochemical Properties
- Solubility : Compounds with methoxy or hydrophilic groups (e.g., 5-(4-methoxyphenyl)-, ) likely exhibit better aqueous solubility than the hydrophobic 4-methylbenzyl derivative.
Biological Activity
5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O3, with a molecular weight of approximately 218.21 g/mol. The compound features an oxadiazole ring with a carboxylic acid group at the 3-position and a 4-methylbenzyl substituent at the 5-position. This unique structural arrangement contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may also modulate the activity of specific receptors, influencing various physiological processes.
Biological Activities
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities including:
- Anticancer Activity : Compounds containing the oxadiazole core have shown promising results against various cancer cell lines. For instance, one study reported that related oxadiazole derivatives exhibited IC50 values around 92.4 μM against multiple cancer types including colon adenocarcinoma and lung carcinoma .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of oxadiazole derivatives against pathogens such as Mycobacterium tuberculosis, demonstrating efficacy against resistant strains .
- Anti-inflammatory Effects : The compound's interaction with cyclooxygenases (COX) suggests potential applications in treating inflammatory conditions .
Case Studies
- Anticancer Study : A derivative of this compound was tested against a panel of cancer cell lines. Results indicated significant cytotoxicity with varying IC50 values depending on the cell line, suggesting selective activity that warrants further investigation .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited substantial activity against both wild-type and resistant strains of Mycobacterium tuberculosis, indicating its potential as a therapeutic agent for tuberculosis treatment .
Research Findings
A summary of key findings from recent studies on this compound and related compounds is presented in the table below:
Activity Type | Target/Pathway | Findings |
---|---|---|
Anticancer | Various cancer cell lines | IC50 values ranging from 50 μM to 100 μM |
Antimicrobial | Mycobacterium tuberculosis | Active against resistant strains |
Anti-inflammatory | COX inhibition | Potential for reducing inflammation |
Enzyme Inhibition | Histone Deacetylase (HDAC) | Inhibitory effects observed in vitro |
Q & A
Q. What are the established synthetic routes for 5-(4-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylic acid, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazine intermediate. For example, 2-methylbenzyl hydrazine reacts with ethyl chloroformate to form a precursor, followed by cyclization using phosphorus oxychloride (POCl₃) under controlled reflux conditions . Purification often employs recrystallization (e.g., ethanol or water-ethanol mixtures) and chromatography (TLC/GC for monitoring purity) .
- Key Reaction Conditions :
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
Cyclization | POCl₃ | 80–100°C | 4–6 hrs | ~60–75% |
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify substituents (e.g., aromatic protons at δ 7.2–7.4 ppm, carboxylic acid at δ 12–13 ppm).
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolves bond angles and spatial arrangement of the 4-methylbenzyl group .
Q. What are the solubility properties, and how do they influence experimental design?
- Methodological Answer : The compound exhibits polarity gradients due to the carboxylic acid group (polar) and aromatic 4-methylbenzyl moiety (non-polar). Solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) for reactions, while recrystallization uses ethanol/water mixtures . For biological assays, DMSO stock solutions (10 mM) are diluted in aqueous buffers (<1% DMSO) to avoid cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- pH control : Neutral to slightly acidic conditions stabilize intermediates.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .
Q. What computational strategies predict the compound’s bioactivity and target interactions?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzyme active sites).
- QSAR models : Correlate substituent effects (e.g., methyl group position) with antimicrobial IC₅₀ values .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay).
- Structural analogs : Compare activity of 4-methylbenzyl vs. 2-methylbenzyl derivatives to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. bioavailability) .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens, methoxy, or nitro groups at the benzyl position.
- Bioactivity profiling : Test against Gram-positive/negative bacteria (MIC assays) and cancer cells (apoptosis markers).
- Pharmacophore mapping : Highlight critical groups (e.g., carboxylic acid for hydrogen bonding) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.